molecular formula C11H22O3 B072233 3-Hydroxynonyl acetate CAS No. 1322-17-4

3-Hydroxynonyl acetate

Cat. No.: B072233
CAS No.: 1322-17-4
M. Wt: 202.29 g/mol
InChI Key: RTYFAKSWXDNPPU-UHFFFAOYSA-N
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Description

3-Hydroxynonyl acetate: is an organic compound classified as an acetate ester. It is formed by the formal condensation of the carboxy group of acetic acid with the 1-hydroxy group of nonane-1,3-diol . The molecular formula of this compound is C11H22O3, and it has a molecular weight of 202.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxynonyl acetate can be synthesized through the acetylation of 3-nonanol. The typical procedure involves the reaction of 3-nonanol with acetic anhydride in the presence of a catalyst such as iodine. The reaction is carried out under reflux conditions for a few hours, followed by purification through column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxynonyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxononyl acetate or 3-nonanoic acid.

    Reduction: Formation of 3-nonanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Hydroxynonyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and alcohols.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes.

Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances. Its pleasant odor makes it suitable for use in perfumes and cosmetics .

Mechanism of Action

The mechanism of action of 3-Hydroxynonyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and 3-nonanol. The hydroxyl group in 3-nonanol can participate in hydrogen bonding and other interactions with biological molecules, influencing metabolic pathways and enzyme activity .

Comparison with Similar Compounds

    3-Hydroxydecyl acetate: Similar in structure but with an additional carbon in the alkyl chain.

    3-Hydroxyheptyl acetate: Similar in structure but with two fewer carbons in the alkyl chain.

    3-Hydroxyundecyl acetate: Similar in structure but with two additional carbons in the alkyl chain.

Uniqueness: 3-Hydroxynonyl acetate is unique due to its specific chain length and the position of the hydroxyl group. This structural specificity influences its physical and chemical properties, making it suitable for particular applications in flavoring and fragrance industries .

Properties

IUPAC Name

3-hydroxynonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYFAKSWXDNPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCOC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274209
Record name 3-Hydroxynonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow, slightly oily liquid with floral odour similar to jasmine
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.978
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1322-17-4, 60826-15-5
Record name 1,3-Nonanediol, monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Nonanediol, monoacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonane-1,3-diol monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxynonyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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